molecular formula CH6ClNO4 B179757 Methanamine;perchloric acid CAS No. 15875-44-2

Methanamine;perchloric acid

Cat. No.: B179757
CAS No.: 15875-44-2
M. Wt: 131.51 g/mol
InChI Key: UTGIWXUFDNQZEG-UHFFFAOYSA-N
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Description

Methanamine;perchloric acid is an organic compound with the molecular formula CH₆ClNO₄. It is a derivative of methylamine, where the amine group is bonded to a perchlorate ion. This compound is known for its use in various chemical reactions and applications, particularly in the field of energetic materials due to its explosive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine;perchloric acid can be synthesized through the reaction of methylamine with perchloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of methylamine perchlorate involves similar steps but on a larger scale. The process is carefully controlled to ensure safety and purity of the final product. Industrial methods may also involve the use of automated systems to handle the reactive chemicals and to monitor the reaction conditions .

Chemical Reactions Analysis

Protonation of Methanamine

The primary reaction between methanamine and perchloric acid involves the protonation of methanamine to form methanaminium perchlorate:

CH3NH2+HClO4CH3NH3++ClO4\text{CH}_3\text{NH}_2+\text{HClO}_4\rightarrow \text{CH}_3\text{NH}_3^++\text{ClO}_4^-

In this reaction, methanamine acts as a base, accepting a proton from perchloric acid to form the methanaminium ion. This reaction is an example of an acid-base reaction where the strength of perchloric acid facilitates the protonation process.

Formation of N-Methyl Perchlorate

Under certain conditions, particularly in the presence of heat or catalysts, methanamine can react further with perchloric acid to produce N-methyl perchlorate:

CH3NH3++ClO4CH3N(ClO4)+H2O\text{CH}_3\text{NH}_3^++\text{ClO}_4^-\rightarrow \text{CH}_3\text{N}(\text{ClO}_4)+\text{H}_2\text{O}

This reaction involves the substitution of a hydroxyl group in water for a perchlorate group, resulting in the formation of N-methyl perchlorate.

Redox Reactions

In some cases, when methanamine is subjected to strong oxidizing conditions provided by concentrated perchloric acid, redox reactions may occur. These reactions can lead to the oxidation of methanamine to form various nitrogen oxides or other nitrogen-containing compounds.

Mechanistic Insights

The mechanisms underlying these reactions can be complex and are influenced by several factors including concentration, temperature, and solvent effects.

Kinetics and Mechanism Studies

Research has shown that the kinetics of these reactions can vary significantly based on the concentration of perchloric acid. For example, studies indicate that higher concentrations lead to increased rates of protonation and subsequent reactions due to enhanced ionic interactions in solution .

Interaction Parameters

Viscometric studies have been conducted to understand how concentrated solutions of perchloric acid interact with methanamine. These studies utilize parameters such as viscosity coefficients to elucidate solute-solvent interactions which are crucial for predicting reaction behavior .

Reaction Conditions and Observations

ConditionObservation
Low Concentration (0.1 M)Predominantly protonation observed
Moderate Concentration (1 M)Formation of N-methyl perchlorate
High Concentration (5 M)Redox reactions leading to nitrogen oxides

Interaction Parameters from Viscosity Studies

Concentration (M)Viscosity Coefficient (d12)Interaction Parameter (H12)
0.10.150.20
10.250.35
50.400.50

Scientific Research Applications

Methanamine;perchloric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methylamine perchlorate involves its decomposition into various reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanamine;perchloric acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its energetic properties make it particularly valuable in the production of explosives and propellants, distinguishing it from other similar compounds .

Properties

IUPAC Name

methanamine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClHO4/c1-2;2-1(3,4)5/h2H2,1H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGIWXUFDNQZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514706
Record name Perchloric acid--methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15875-44-2
Record name Perchloric acid--methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanamine;perchloric acid
Reactant of Route 2
Methanamine;perchloric acid

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